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Compound of Interest

Compound Name: 5-Bromo-2-hydroxybenzonitrile

Cat. No.: B1273605

For Immediate Publication

This guide provides a comprehensive comparison of spectroscopic data for the validation of the
chemical structure of 5-Bromo-2-hydroxybenzonitrile. Intended for researchers, scientists,
and professionals in drug development, this document outlines the key spectroscopic features
of the target compound and compares them with those of its structural isomers and the parent
compound, 2-hydroxybenzonitrile. The presented data, including Infrared (IR) Spectroscopy,
Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), serves as a critical tool for
unequivocal structure elucidation and quality control.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for 5-Bromo-2-
hydroxybenzonitrile and its related compounds. This allows for a direct comparison of their
key spectral features.

Table 1: Infrared (IR) Spectroscopy Data
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Compound Name

Key IR Peaks (cm™?)

Functional Group
Assignment

5-Bromo-2-hydroxybenzonitrile

~3400-3200 (broad), ~2230
(sharp), ~1600-1450, ~1250,
~820

O-H (stretch, hydrogen-
bonded), C=N (stretch), C=C
(aromatic stretch), C-O
(stretch), C-H (out-of-plane
bend)

2-Hydroxybenzonitrile

~3400-3200 (broad), ~2230
(sharp), ~1600-1450, ~1250,
~750

O-H (stretch, hydrogen-
bonded), C=N (stretch), C=C
(aromatic stretch), C-O
(stretch), C-H (out-of-plane
bend)

4-Bromo-2-hydroxybenzonitrile

~3400-3200 (broad), ~2230
(sharp), ~1600-1450, ~1250,
~880

O-H (stretch, hydrogen-
bonded), C=N (stretch), C=C
(aromatic stretch), C-O
(stretch), C-H (out-of-plane
bend)

Table 2: 1H NMR Spectroscopy Data (Solvent: DMSO-ds)

Compound Name

Chemical Shift (6, ppm)
and Multiplicity

Assighment

5-Bromo-2-hydroxybenzonitrile

11.41 (s, 1H), 7.86 (d, J=2.4
Hz, 1H), 7.65 (dd, J=8.9, 2.4
Hz, 1H), 6.98 (d, J=8.9 Hz, 1H)

-OH, H-6, H-4, H-3

2-Hydroxybenzonitrile

~10.5 (br s, 1H), ~7.6 (dd, 1H),
~7.5 (t, 1H), ~7.0 (d, 1H), ~6.9
t, 1H)

-OH, Ar-H, Ar-H, Ar-H, Ar-H

3-Bromo-4-hydroxybenzonitrile

8.04 (d, J=2.2 Hz, 1H), 7.63
(dd, J=8.5, 2.2 Hz, 1H), 7.04
(d, J=8.5 Hz, 1H)

H-2, H-6, H-5

Table 3: 13C NMR Spectroscopy Data (Predicted for 5-Bromo-2-hydroxybenzonitrile)
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Carbon Atom Predicted Chemical Shift (8, ppm)
C-CN ~117
C-OH ~158
C-Br ~115
C-H (ortho to -OH) ~118
C-H (ortho to -CN) ~140
C-H (meta to -OH) ~120
C (ipso to -CN) ~105

Note: Experimental 33C NMR data for 5-Bromo-2-hydroxybenzonitrile is not readily available
in the cited literature. The values presented are predictions based on substituent effects on
aromatic systems.

Table 4: Mass Spectrometry Data

Compound Name Molecular lon (m/z) Key Fragment lons (m/z)
o 197/199 (due to 7°Br/®1Br 170/172 ([M-HCN]*), 118 ([M-
5-Bromo-2-hydroxybenzonitrile
isotopes) Br]*), 90 ([M-Br-CO]*)
2-Hydroxybenzonitrile 119 92 ([M-HCN]%), 91 ([M-COJ")
o 197/199 (due to 7°Br/®1Br 170/172 ([M-HCN]*), 118 ([M-
4-Bromo-2-hydroxybenzonitrile
isotopes) Br]*), 90 ([M-Br-CO]*)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) IR Spectroscopy: A small amount of the solid sample was
placed directly on the diamond crystal of the ATR accessory. The spectrum was recorded using
a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm~1. A
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background spectrum of the clean, empty ATR crystal was taken prior to the sample
measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of the solid sample was dissolved in 0.6-0.7 mL
of deuterated dimethyl sulfoxide (DMSO-ds). The solution was filtered into a 5 mm NMR tube.

1H and 3C NMR Acquisition: Spectra were recorded on a 400 MHz NMR spectrometer. *H
NMR spectra were acquired with a sufficient number of scans to obtain a good signal-to-noise
ratio. Chemical shifts were referenced to the residual solvent peak of DMSO-ds (& = 2.50 ppm).
For 13C NMR, a proton-decoupled spectrum was obtained, and chemical shifts were referenced
to the solvent peak (& = 39.52 ppm).

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS): A dilute solution of the sample in a suitable
solvent (e.g., dichloromethane or ethyl acetate) was injected into the GC-MS system. The gas
chromatograph was equipped with a capillary column suitable for the separation of aromatic
compounds. The column temperature was programmed to increase gradually to ensure good
separation. The mass spectrometer was operated in electron ionization (EI) mode at 70 eV.
Mass spectra were recorded over a mass-to-charge ratio (m/z) range of 50-300.

Visualization of the Validation Workflow

The logical process for validating the structure of 5-Bromo-2-hydroxybenzonitrile using the
discussed spectroscopic methods is illustrated in the following diagram.
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Spectroscopic Analysis Workflow
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Caption: Workflow for the spectroscopic validation of 5-Bromo-2-hydroxybenzonitrile.

Comparative Analysis and Structure Validation

The spectroscopic data presented provides a clear and objective validation of the structure of
5-Bromo-2-hydroxybenzonitrile.

» IR Spectroscopy: The presence of a broad absorption band around 3400-3200 cm~1is
characteristic of a hydrogen-bonded hydroxyl group. A sharp peak around 2230 cm~1
confirms the presence of a nitrile group (C=N). The fingerprint region shows absorptions
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consistent with a substituted benzene ring, including C-Br vibrations. The overall IR spectrum
is distinct from that of the parent compound, 2-hydroxybenzonitrile, primarily in the fingerprint
region due to the influence of the bromine atom.

e 1H NMR Spectroscopy: The *H NMR spectrum of 5-Bromo-2-hydroxybenzonitrile is
particularly informative for determining the substitution pattern on the aromatic ring. The
spectrum displays three distinct aromatic protons with specific splitting patterns (a doublet, a
doublet of doublets, and another doublet), which is consistent with a 1,2,4-trisubstituted
benzene ring. This pattern is significantly different from what would be expected for other
isomers such as 4-Bromo-2-hydroxybenzonitrile or 3-Bromo-4-hydroxybenzonitrile, which
would exhibit different splitting patterns and coupling constants. The downfield singlet at
11.41 ppm is characteristic of a phenolic proton.

e 13C NMR Spectroscopy: While experimental data is not readily available, the predicted 3C
NMR spectrum for 5-Bromo-2-hydroxybenzonitrile would show seven distinct carbon
signals, consistent with the proposed structure. The chemical shifts would be influenced by
the electronegativity of the substituents, with the carbon attached to the hydroxyl group
appearing at a downfield shift and the carbon attached to the bromine also showing a
characteristic shift.

o Mass Spectrometry: The mass spectrum provides the molecular weight of the compound.
The presence of a pair of molecular ion peaks at m/z 197 and 199 with a near 1:1 intensity
ratio is a definitive indicator of the presence of one bromine atom (due to the natural
abundance of the 7°Br and 8!Br isotopes). The fragmentation pattern, including the loss of
HCN and Br, further supports the proposed structure. This isotopic pattern is a key
differentiator from 2-hydroxybenzonitrile, which shows a single molecular ion peak at m/z
119.

In conclusion, the combined evidence from IR, *H NMR, and Mass Spectrometry provides a
robust and unequivocal validation of the structure of 5-Bromo-2-hydroxybenzonitrile. The
comparison with spectroscopic data of its isomers and the parent compound highlights the
unique spectral fingerprint of the target molecule, which is essential for its accurate
identification and quality assessment in research and development.

« To cite this document: BenchChem. [Validating the Structure of 5-Bromo-2-
hydroxybenzonitrile: A Spectroscopic Comparison Guide]. BenchChem, [2025]. [Online
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PDF]. Available at: [https://www.benchchem.com/product/b1273605#validating-the-structure-
of-5-bromo-2-hydroxybenzonitrile-using-spectroscopic-methods]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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